molecular formula C8H7Cl2N5 B15317919 N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine

Cat. No.: B15317919
M. Wt: 244.08 g/mol
InChI Key: XEBPUCFKEPJQFT-UHFFFAOYSA-N
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Description

N-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)guanidine is a guanidine derivative featuring a benzodiazole core substituted with chlorine atoms at the 5- and 6-positions. The guanidine moiety, a strong base with a pKa ~13.6, is directly attached to the heterocyclic ring, conferring unique electronic and steric properties. Such characteristics are critical in pharmaceutical and materials chemistry, where guanidine derivatives are valued for their bioactivity and catalytic properties .

Properties

Molecular Formula

C8H7Cl2N5

Molecular Weight

244.08 g/mol

IUPAC Name

2-(5,6-dichloro-1H-benzimidazol-2-yl)guanidine

InChI

InChI=1S/C8H7Cl2N5/c9-3-1-5-6(2-4(3)10)14-8(13-5)15-7(11)12/h1-2H,(H5,11,12,13,14,15)

InChI Key

XEBPUCFKEPJQFT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N=C(N)N

Origin of Product

United States

Chemical Reactions Analysis

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues with Benzodiazole/Benzodithiazine Cores

Substituent Effects and Functional Groups

  • N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ():
    This compound features a benzodithiazine ring (sulfur and nitrogen heteroatoms) with a 6-chloro and 7-methyl substituent. Unlike the target compound, it contains a hydrazine group and a sulfone moiety (SO₂), contributing to its high thermal stability (mp 271–272°C decomposition). IR data confirm N–NH₂ (3235 cm⁻¹) and C=N (1645 cm⁻¹) functionalities, which are absent in the target guanidine derivative .

  • 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (): The inclusion of a cyano group (C≡N, IR peak at 2235 cm⁻¹) and a Schiff base (C=N at 1605 cm⁻¹) enhances its reactivity compared to the target compound. The sulfone group (SO₂) and hydrazine substituent further differentiate its electronic profile .
  • 2-(1,3-Benzoxazol-2-yl)guanidinium chloride ():
    Replacing the benzodiazole’s nitrogen with oxygen yields a benzoxazole core. The guanidinium cation forms hydrogen-bonded chains (N–H⋯Cl interactions) in the crystal lattice, suggesting similar solid-state stabilization for the target compound. However, the absence of chlorine substituents reduces its lipophilicity .

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Functional Groups Melting Point/Stability
Target compound Benzodiazole 5,6-dichloro Guanidine Not reported (inferred higher stability due to Cl)
N-Methyl-N-(benzodithiazin-3-yl)hydrazine Benzodithiazine 6-Cl, 7-CH₃ Hydrazine, SO₂ 271–272°C (dec.)
2-(Benzoxazol-2-yl)guanidinium chloride Benzoxazole None Guanidinium, Cl⁻ 538 K (dec.)

Guanidine Derivatives with Heterocyclic Modifications

  • N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)amino]methyl}pyrrolo[2,3-d]pyrimidine-3-carboxamide (): This guanidine derivative exhibits tautomerism in polar solvents (e.g., DMSO), as shown by DFT studies. The imidazole and pyrimidine rings introduce multiple hydrogen-bonding sites, a feature shared with the target compound.
  • Crystalline Modifications of N-(4,5-Bismethanesulfonyl-2-methyl-benzoyl)guanidine Salts ():
    The sulfonyl groups enhance crystallinity and stability, contrasting with the target compound’s dichloro substituents. Such modifications influence solubility and bioavailability, with sulfonyl groups increasing hydrophilicity compared to chlorine .

Toxicity and Bioactivity Considerations

  • Guanidine Chloride (): Subchronic NOAEL values for guanidine chloride range from 5–11 mg/kg-day, with neurotoxicity as a key concern.
  • Thioxanthenone Guanidine Derivatives (): Antifungal activity is observed in compounds like 1-(3,4-dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine. The dichlorophenyl group in this derivative suggests that halogenation enhances bioactivity, a trend that may extend to the target compound .
Table 2: Toxicity and Bioactivity Comparison
Compound Toxicity/Bioactivity Profile Key Findings
Guanidine Chloride Subchronic NOAEL: 5–11 mg/kg-day Neurotoxicity
Thioxanthenone Guanidine (Tx 11) Antifungal activity Enhanced by Cl substituents
Target Compound Not reported Inferred potential for halogen-dependent bioactivity

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